molecular formula C8H9BFNO3 B2412665 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid CAS No. 2096331-00-7

2-Fluoro-3-(methylcarbamoyl)phenylboronic acid

Cat. No.: B2412665
CAS No.: 2096331-00-7
M. Wt: 196.97
InChI Key: YAILSJPZRGIKHD-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylcarbamoyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a fluoro group and a methylcarbamoyl group. These functional groups confer distinct chemical properties that make it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group yields phenols, while reduction of the carbamoyl group produces amines.

Scientific Research Applications

2-Fluoro-3-(methylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.

    3-Fluorophenylboronic acid: Similar structure but lacks the carbamoyl group.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of a fluoro group.

Uniqueness

2-Fluoro-3-(methylcarbamoyl)phenylboronic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the fluoro and carbamoyl groups allows for a broader range of chemical transformations and applications compared to simpler boronic acid derivatives .

Properties

IUPAC Name

[2-fluoro-3-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)5-3-2-4-6(7(5)10)9(13)14/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAILSJPZRGIKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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